Ethyl 2-(azetidin-3-yloxy)benzoate
Overview
Description
Ethyl 2-(azetidin-3-yloxy)benzoate is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol. It is known for its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a benzoate ester. This compound is of interest in various fields of chemistry and medicinal research due to its potential biological activities and reactivity.
Scientific Research Applications
Ethyl 2-(azetidin-3-yloxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological activities and interactions with biomolecules.
Industry: It can be used in the development of new materials and polymers with specific properties.
Safety and Hazards
Preparation Methods
The synthesis of Ethyl 2-(azetidin-3-yloxy)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the DBU-catalyzed Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: The intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Final Steps: The final product, this compound, is obtained through further chemical transformations and purification steps.
Chemical Reactions Analysis
Ethyl 2-(azetidin-3-yloxy)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the azetidine ring or other functional groups.
Substitution: The benzoate ester and azetidine ring can undergo substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of Ethyl 2-(azetidin-3-yloxy)benzoate involves its interaction with molecular targets and pathways in biological systems. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and receptors, potentially inhibiting or modifying their activity . The exact molecular targets and pathways depend on the specific biological context and the compound’s modifications.
Comparison with Similar Compounds
Ethyl 2-(azetidin-3-yloxy)benzoate can be compared with similar compounds such as:
- Ethyl 3-(azetidin-3-yloxy)benzoate hydrochloride
- 4-(Azetidin-3-yl)benzonitrile hydrochloride
- 4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine hydrochloride
These compounds share the azetidine ring but differ in their substituents and overall structure, leading to variations in their reactivity and biological activities. This compound is unique due to its specific ester and benzoate functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(azetidin-3-yloxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-15-12(14)10-5-3-4-6-11(10)16-9-7-13-8-9/h3-6,9,13H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZDHQROOJYGKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696425 | |
Record name | Ethyl 2-[(azetidin-3-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220028-00-1 | |
Record name | Ethyl 2-(3-azetidinyloxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[(azetidin-3-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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